Chloromethyl 3-methylbutyl carbonate

Description

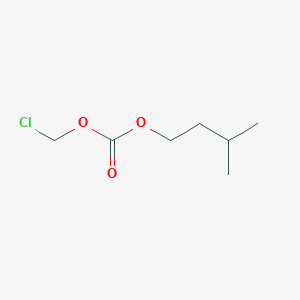

Chloromethyl 3-methylbutyl carbonate is a carbonate ester characterized by a chloromethyl group (-CH2Cl) and a branched 3-methylbutyl (isopentyl) chain. This compound is synthesized via reactions involving chloromethyl chloroformates and alcohols, a method highlighted for its efficiency and environmental suitability . Carbonates like this are valued as biodegradable intermediates in organic synthesis due to their moderate toxicity and versatile reactivity .

Properties

CAS No. |

89838-66-4 |

|---|---|

Molecular Formula |

C7H13ClO3 |

Molecular Weight |

180.63 g/mol |

IUPAC Name |

chloromethyl 3-methylbutyl carbonate |

InChI |

InChI=1S/C7H13ClO3/c1-6(2)3-4-10-7(9)11-5-8/h6H,3-5H2,1-2H3 |

InChI Key |

FPOYYYIISJLZRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)OCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structurally similar compounds include:

- Isopentyl Acetate [09.024] (3-methylbutyl acetate): A flavoring agent with a similar branched alkyl chain but an ester (-OAc) instead of a carbonate group. Its safety profile has been extrapolated to other Group 2 compounds, supporting read-across assessments for toxicity .

- 3-Methylbutyl Butyrate [09.055]: Another branched ester, studied for tolerance in feed additives. Structural similarities to Chloromethyl 3-methylbutyl carbonate suggest comparable metabolic pathways .

- Methyl Chloroacetate : Contains a chloromethyl group but lacks the carbonate functionality. It is more reactive in nucleophilic substitutions due to the electron-withdrawing chloro group adjacent to the ester .

Research Findings and Key Insights

- Synthetic Optimization : Sodium carbonate in 1,4-dioxane maximizes yields for chloromethyl esters, a critical factor for scaling this compound production .

- Environmental Impact : Carbonates derived from chloromethyl chloroformates reduce reliance on toxic reagents like phosgene, aligning with green chemistry principles .

- Safety Extrapolation : Structural analogies support grouping this compound with safer flavoring compounds, though its chloro group warrants additional electrophilicity studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chloromethyl 3-methylbutyl carbonate, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification between chloromethyl chloroformate and 3-methylbutanol. Key parameters include reaction temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios (excess alcohol to drive esterification), and catalysts like pyridine to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) impacts solubility and reaction efficiency. Purity is enhanced via vacuum distillation or column chromatography .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR should show peaks for the chloromethyl group (~4.7 ppm, singlet) and 3-methylbutyl moiety (δ 0.9–1.6 ppm for methyl and methylene groups). C NMR confirms the carbonate carbonyl at ~155 ppm.

- IR : A strong carbonyl stretch near 1750 cm (C=O) and C-O-C stretches at 1250–1050 cm.

- Mass Spectrometry : Molecular ion peak (M) matching the molecular weight (e.g., calculated via ’s formula conventions) and fragment ions for chloromethyl and branched alkyl groups .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis. Monitor decomposition via periodic TLC or GC-MS analysis for free alcohol or acid byproducts. Avoid exposure to moisture, strong bases (risk of saponification), and UV light .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

- Methodological Answer :

- Control Temperature : Use cryogenic conditions (e.g., dry ice/acetone baths) to suppress thermal decomposition.

- In Situ Quenching : Add scavengers like molecular sieves to absorb HCl, reducing side reactions (e.g., alkyl chloride formation).

- Kinetic Studies : Perform DOE (Design of Experiments) to identify optimal molar ratios and solvent polarity. For example, highlights factorial designs to isolate variables affecting yield .

Q. What analytical approaches resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- DSC/TGA : Quantify thermal stability and melting behavior under controlled atmospheres.

- Comparative Solubility Tests : Use standardized solvents (hexane, ethanol, DMSO) at 25°C, referencing ’s protocols for chloroalkanes.

- Statistical Analysis : Apply ANOVA to evaluate data variability across studies, ensuring instrument calibration (e.g., NMR referencing to TMS) .

Q. How does the steric environment of the 3-methylbutyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Hindrance Analysis : Compare reaction rates with linear vs. branched alcohols (e.g., 3-methylbutanol vs. n-pentanol) using kinetic studies.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to map steric bulk’s effect on transition states. ’s coumarin derivative studies provide analogous frameworks for analyzing substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.